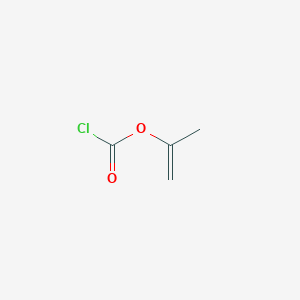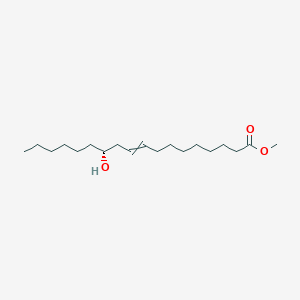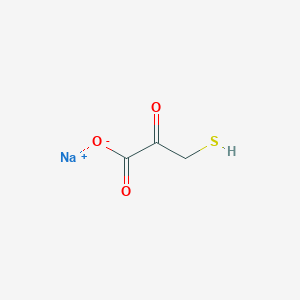
3-溴-2,6-二氟苯甲酸
概述
描述
3-Bromo-2,6-difluorobenzoic acid is an organic compound with the molecular formula C₇H₃BrF₂O₂. It is characterized by the presence of bromine and fluorine atoms attached to a benzoic acid core. This compound is widely used in various chemical processes and serves as a building block for the synthesis of more complex molecules .
科学研究应用
3-Bromo-2,6-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
The primary target of 3-Bromo-2,6-difluorobenzoic acid is believed to be enzymes such as cytochrome P450 , along with other enzymes involved in the metabolism of organic compounds . These enzymes play a crucial role in the body’s metabolic processes, including the metabolism and elimination of various endogenous and exogenous substances.
Mode of Action
3-Bromo-2,6-difluorobenzoic acid is thought to function as a competitive inhibitor of its target enzymes . This means it competes with the substrate for the active site of the enzyme, thereby reducing the rate of reaction. The presence of the bromine and fluorine atoms in the compound may enhance its binding affinity to the enzyme, thereby increasing its inhibitory effect .
Biochemical Pathways
Given its inhibitory action on cytochrome p450 enzymes, it may impact the metabolic pathways these enzymes are involved in, such as the metabolism of drugs, steroids, and other organic compounds .
Pharmacokinetics
Its solubility in common organic solvents suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of 3-Bromo-2,6-difluorobenzoic acid’s action are likely related to its inhibitory effect on its target enzymes. By inhibiting these enzymes, it may alter the normal metabolic processes in the body, potentially leading to various physiological effects .
Action Environment
The action, efficacy, and stability of 3-Bromo-2,6-difluorobenzoic acid may be influenced by various environmental factors. For instance, its solubility in water is relatively low, which could affect its distribution and elimination in the body . Additionally, factors such as pH and temperature could potentially impact its stability and activity .
生化分析
Biochemical Properties
The exact biochemical properties of 3-Bromo-2,6-difluorobenzoic acid are not well-studied. It is known that bromo and fluoro groups on the benzoic acid can potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be through hydrogen bonding, dipole-dipole interactions, or van der Waals forces .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method involves the reaction of 2,6-difluorobenzoic acid with bromine in the presence of a suitable catalyst . Another approach is the Suzuki–Miyaura coupling reaction, which uses boronic acids and palladium catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production of 3-Bromo-2,6-difluorobenzoic acid often employs large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications .
化学反应分析
Types of Reactions
3-Bromo-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine or fluorine atoms with other functional groups.
Oxidation and Reduction: These reactions can modify the benzoic acid core, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as n-butyllithium and diisopropylamine are used in tetrahydrofuran and hexane solvents.
Oxidation: Strong oxidizing agents like potassium permanganate are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in organic synthesis .
相似化合物的比较
Similar Compounds
4-Bromo-2,6-difluorobenzoic acid: Similar in structure but differs in the position of the bromine atom.
2,6-Difluorobenzoic acid: Lacks the bromine atom, making it less reactive in certain chemical processes.
4-Bromo-2,3-difluorobenzoic acid: Another derivative with different substitution patterns.
Uniqueness
3-Bromo-2,6-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .
属性
IUPAC Name |
3-bromo-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVJSPIUIPJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560918 | |
| Record name | 3-Bromo-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28314-81-0 | |
| Record name | 3-Bromo-2,6-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2,6-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-bromo-2,6-difluorobenzoic acid being synthesized?
A1: The synthesis of 3-bromo-2,6-difluorobenzoic acid is not driven by a specific application or biological target. Instead, it serves as one of several examples highlighting the versatility of modern organometallic methods in selectively transforming simple molecules like 1,3-difluorobenzene into more complex structures. []
Q2: What is unique about the synthesis of 3-bromo-2,6-difluorobenzoic acid described in the research?
A2: The synthesis leverages a key step involving a deprotonation-triggered bromine migration. This migration shifts bromine from the 2-position to the 4-position on the benzene ring, enabling the targeted synthesis of the desired 3-bromo-2,6-difluorobenzoic acid. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one](/img/structure/B110587.png)


![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B110605.png)
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B110607.png)


![Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B110615.png)





